molecular formula C11H9ClN2O3 B7826477 Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B7826477
M. Wt: 252.65 g/mol
InChI Key: HZJHKOBSCAWAOC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (hereafter referred to as Compound 3c) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an ethyl carboxylate moiety. This compound is synthesized via a catalyst-free visible-light-promoted cyclization of aldehydes, achieving an 84% yield . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.03 (d, J = 8.6 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 4.48 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H).
  • ¹³C NMR (CDCl₃): δ 165.7 (C=O), 156.6, 154.3 (oxadiazole carbons), 139.3 (C-Cl), 129.7, 128.9 (aromatic carbons), 63.7 (OCH₂), 14.1 (CH₃) .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHKOBSCAWAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds within the oxadiazole family exhibit significant antibacterial and antifungal activities. For instance:

  • Antimicrobial Activity : Research has shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, suggesting that this compound may have similar properties due to its structural characteristics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that oxadiazole derivatives could reduce inflammation markers in cell cultures. This property could lead to the development of new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, oxadiazoles have been explored as potential herbicides and fungicides. This compound's structural features may confer specific herbicidal activity against certain weeds and pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. The study utilized cellular models to assess the compound's ability to inhibit pro-inflammatory cytokines. Findings suggested that this compound could modulate inflammatory pathways effectively .

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundChlorine at position 5; carboxylic acidPotential antimicrobial and anti-inflammatory properties
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylateMethyl substitution at position 5Variation in biological activity
Ethyl 2-carboxyphenyl oxadiazoleContains phenyl group instead of chlorineDifferent reactivity profile

Mechanism of Action

The mechanism by which Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Structural analogs of 3c differ primarily in the substituents at the 5-position of the oxadiazole ring. Key comparisons are summarized in Table 1 :

Table 1: Structural and Spectral Comparison of Oxadiazole Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Features
3c 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.45 84 ¹H NMR: δ 8.03, 7.46 (aromatic H)
3d (4-Bromophenyl) 4-Bromophenyl C₁₁H₉BrN₂O₃ 297.11 Not reported Similar synthesis method to 3c
3w (2,4-Dichlorophenyl) 2,4-Dichlorophenyl C₁₁H₈Cl₂N₂O₃ 287.10 17.2 IR: 1742 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N)
Ethyl 5-(4-Methoxyphenyl)-... 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Not reported Purity: 98%; Hazard: H302 (toxic if ingested)
Ethyl 5-(tert-butyl)-... tert-Butyl C₉H₁₄N₂O₃ 198.22 Not reported Safety: Requires inert storage conditions
Key Observations:

Halogen vs. Electron-Donating Groups :

  • 3c (Cl) and 3d (Br) exhibit higher molecular weights compared to the 4-methoxyphenyl analog (248.24 g/mol) due to the heavier halogen atoms. The electron-withdrawing nature of Cl/Br decreases electron density on the aromatic ring, reflected in downfield-shifted aromatic protons in NMR .
  • The 4-methoxyphenyl analog introduces an electron-donating OCH₃ group, likely upfield-shifting aromatic protons (though specific NMR data are unavailable) .

Steric and Electronic Effects on Yield: 3w (2,4-dichlorophenyl) shows a significantly lower yield (17.2%) compared to 3c (84%), likely due to steric hindrance from the ortho-chloro substituent and increased electron withdrawal destabilizing intermediates .

Biological Activity

Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 163719-69-5

The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT116) cancers. The compound was found to have IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF71.18
PC-30.67
HCT1160.80

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can effectively inhibit both gram-positive and gram-negative bacteria. The presence of the chlorophenyl group enhances lipophilicity, aiding cellular uptake and activity against pathogens .

Enzyme Inhibition

This compound has been identified as an inhibitor of several important enzymes:

  • Carbonic Anhydrase II : Compounds in this class showed varying degrees of inhibition against CA-II, with some derivatives exhibiting IC50 values below 20 µM .
CompoundIC50 (µM)Activity Level
Compound A12.1High
Compound B19.1Moderate

The biological activity of this compound can be attributed to multiple mechanisms:

  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways involved in cell proliferation and survival, such as the EGFR and Src pathways .
  • Enzyme Targeting : By inhibiting enzymes like carbonic anhydrase and histone deacetylases (HDAC), these compounds can disrupt tumor growth and progression .

Case Studies

A notable study conducted by Zhang et al. synthesized various oxadiazole derivatives and tested their anticancer activities using TRAP PCR-ELISA assays. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values lower than standard chemotherapeutics .

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution reactions with nucleophiles. For example:

  • Ammonolysis : Replacement of chlorine with amino groups occurs under reflux with NH<sub>3</sub>/EtOH, producing 5-(4-aminophenyl) derivatives1.

  • S<sub>N</sub>Ar Reactions : Electron-withdrawing oxadiazole activates the para-chloro substituent for aromatic substitution with amines or alkoxides2.

Ring-Opening Reactions

Under strong reducing conditions (e.g., LiAlH<sub>4</sub>), the oxadiazole ring opens to form thiosemicarbazide derivatives[^2].

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis:

  • Acidic Conditions : Forms carboxylic acid derivatives.

  • Basic Conditions : Yields carboxylate salts, enabling further functionalization3.

Key Reaction Pathways and Products

Experimental data from synthesized derivatives reveal consistent patterns:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O5-(4-Biphenyl)-1,3,4-oxadiazole-2-carboxylate78%4
Ester Aminolysis Hydrazine hydrate, EtOH, reflux5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carbohydrazide92%3
Reductive Alkylation NaBH<sub>4</sub>, MeOH, RT2-(4-Chlorophenyl)-5-(hydroxymethyl)-1,3,4-oxadiazole65%1

NMR Characterization of Derivatives

  • Ethyl 5-(4-acetamidophenyl)-1,3,4-oxadiazole-2-carboxylate (3j) 1:

    • <sup>1</sup>H NMR (400 MHz, DMSO): δ 10.35 (s, 1H, NH), 7.97 (d, J = 8.6 Hz, 2H), 7.80 (d, J = 8.6 Hz, 2H), 4.42 (q, J = 7.1 Hz, 2H), 2.08 (s, 3H), 1.34 (t, J = 7.1 Hz, 3H).

    • IR : 1740 cm<sup>-1</sup> (C=O ester), 1696 cm<sup>-1</sup> (C=O amide).

X-Ray Crystallography

Crystal structures confirm retained oxadiazole planarity post-functionalization, with bond angles of 104.5°–106.2° for N–C–O in the heterocycle5.

Green Chemistry Approaches

  • Solvent-Free Cyclization : Using microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 20 minutes4.

Hydrolytic Stability

  • pH 7.4 Buffer : Half-life >48 hours.

  • pH 1.2 Buffer : Rapid ester hydrolysis (t<sub>1/2</sub> = 2.3 hours)3.

Thermal Decomposition

TGA analysis shows decomposition onset at 218°C, releasing CO<sub>2</sub> and chlorobenzene fragments5.

Computational Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • HOMO-LUMO Gap : 4.8 eV, explaining electrophilic aromatic substitution selectivity.

  • NBO Charges : Oxadiazole O-atom charge = −0.43 e, facilitating nucleophilic attacks1.

Footnotes

Preparation Methods

Synthesis of Diacylhydrazide Intermediate

The diacylhydrazide is typically formed by reacting ethyl hydrazinecarboxylate with 4-chlorobenzoyl chloride. This step proceeds in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts. The intermediate, N'-(ethoxycarbonyl)-4-chlorobenzohydrazide, is isolated via filtration and recrystallization.

Cyclodehydration with Phosphorus Oxychloride (POCl₃)

Cyclization of the diacylhydrazide using POCl₃ as a dehydrating agent is a classical method. The reaction occurs under reflux (80–100°C) for 4–6 hours, yielding the oxadiazole ring. This method achieves moderate yields (60–75%) but requires careful handling due to POCl₃’s corrosive nature.

Table 1: Cyclodehydration Conditions and Yields

Dehydrating AgentTemperature (°C)Time (h)Yield (%)
POCl₃80–1004–660–75
H₂SO₄ (conc.)1202–350–65
SiO₂-PCl₃Microwave (100)0.585–90

Microwave-assisted cyclodehydration using silica-supported dichlorophosphate (SiO₂-PCl₃) enhances efficiency, reducing reaction time to 30 minutes and improving yields to 85–90%. This solvent-free method is environmentally favorable and scalable.

One-Pot Synthesis from Carboxylic Acids

A streamlined one-pot strategy, adapted from ACS methodologies, enables direct conversion of 4-chlorobenzoic acid to the target compound.

Reaction Mechanism

  • Formation of Acyl Hydrazide : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 4-chlorobenzoyl chloride, which reacts with ethyl hydrazinecarboxylate in tetrahydrofuran (THF).

  • Cyclization : The acyl hydrazide undergoes cyclodehydration using N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) under mild conditions (25–40°C).

This method eliminates intermediate isolation, achieving yields of 70–80% with high purity.

Oxidative Cyclization Strategies

Iodine-Mediated Oxidation

Pengfei Niu et al. demonstrated iodine’s efficacy in oxidizing semicarbazones to 2-amino-1,3,4-oxadiazoles. Adapting this for this compound involves:

  • Condensing 4-chlorobenzaldehyde with ethyl hydrazinecarboxylate to form a semicarbazone.

  • Oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) at 60°C for 3 hours.

Yields reach 75–80%, with iodine acting as a cost-effective and mild oxidant.

Electrochemical Oxidation

Sanjeev Kumar et al. reported electro-oxidative methods using acetonitrile and lithium perchlorate. Platinum electrodes facilitate semicarbazone oxidation at room temperature, yielding 65–70% product. While energy-efficient, this method requires specialized equipment.

Palladium-Catalyzed Annulation

T. Fang et al. developed a Pd-catalyzed oxidative annulation for 2-amino-1,3,4-oxadiazoles. For the target compound:

  • 4-Chlorobenzohydrazide reacts with ethyl isocyanide in toluene under oxygen.

  • Palladium acetate (5 mol%) catalyzes cyclization at 100°C for 8 hours.

This method offers regioselectivity and yields up to 85%, though palladium costs may limit industrial application.

Regioselective Cyclization Using EDC·HCl

Yang et al. employed EDC·HCl for desulfurizing thiosemicarbazides to 1,3,4-oxadiazoles.

  • 4-Chlorophenyl thiosemicarbazide is synthesized from 4-chlorophenyl isothiocyanate and ethyl hydrazinecarboxylate.

  • EDC·HCl promotes cyclization in dichloromethane at 25°C, achieving 90% yield in 2 hours.

This method excels in regioselectivity and mild conditions, making it suitable for lab-scale synthesis.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
POCl₃ CyclodehydrationHigh yield, well-establishedCorrosive reagents, long reaction time
One-Pot SynthesisSimplified process, no isolationModerate yield
Iodine OxidationCost-effective, mild conditionsRequires DMSO solvent
Pd-Catalyzed AnnulationHigh regioselectivityExpensive catalyst
EDC·HCl CyclizationMild conditions, high yieldLimited scalability

Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.

  • Microwave irradiation reduces time and improves yields (e.g., 90% in 30 minutes).

Industrial-Scale Production

Continuous flow reactors enable large-scale synthesis of the diacylhydrazide intermediate, followed by batch cyclization. Silica-supported reagents reduce waste and enhance safety .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how are intermediates characterized?

A common method involves cyclization of hydrazide precursors. For example, ethyl piperidin-4-carboxylate derivatives are converted to hydrazides via reflux with hydrazine hydrate, followed by cyclization using reagents like phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) to form the oxadiazole ring . Key intermediates are characterized using IR (to confirm C=O and N-H stretches), 1H NMR^1 \text{H NMR} (to identify aromatic protons and ester groups), and mass spectrometry (to confirm molecular ion peaks) .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

Reaction optimization often involves solvent selection (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst use (e.g., H₂SO₄ for cyclization). For instance, thiophosgene in dry chloroform under reflux effectively introduces isothiocyanate groups to related oxadiazole derivatives . Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxadiazole C=N).
  • 1H NMR^1 \text{H NMR} : Signals at δ 1.3–1.4 ppm (ester CH₃), δ 4.3–4.4 ppm (ester CH₂), and δ 7.4–7.6 ppm (aromatic protons from 4-chlorophenyl).
  • 13C NMR^{13} \text{C NMR} : Peaks at ~165 ppm (ester C=O) and ~160 ppm (oxadiazole C=N) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELXL software ( ) reveals bond lengths and angles. For example, a related oxadiazole derivative (C₂₈H₂₆Cl₂N₄O₄S) crystallizes in a monoclinic system with:

ParameterValue
Space groupC2/c
a, b, c (Å)19.215, 22.847, 14.933
β (°)121.25
Z8
Data collection involves CAD-4 diffractometers with graphite-monochromated radiation . Refinement includes absorption correction (ψ scans) and R-factor analysis .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

SAR studies compare substituent effects on bioactivity. For example:

  • Anticancer Activity : Derivatives with 4-chlorophenyl groups show IC₅₀ values of 56–80 nM against Molt-4 and HL-60TB leukemia cells, outperforming monastrol (IC₅₀ = 147–215 nM) .
  • Antimicrobial Activity : Introduction of sulfonamide or benzamide moieties enhances efficacy against Gram-positive bacteria .

Q. How are contradictions in biological activity data resolved across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

  • Validate results using orthogonal assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis).
  • Control for metabolic stability (e.g., microsomal incubation) .
  • Cross-reference crystallographic data to confirm structural integrity .

Methodological Considerations

Q. What computational methods support the design of oxadiazole derivatives?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding to targets like GABAₐ receptors .
  • DFT Calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Thermal Stability : TGA/DSC to monitor decomposition temperatures.
  • Photostability : Exposure to UV light (e.g., 254 nm) for 48 hours, followed by HPLC purity checks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.